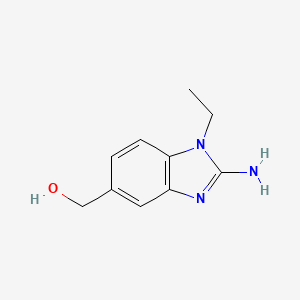

(2-amino-1-ethyl-1H-1,3-benzodiazol-5-yl)methanol

Description

Properties

IUPAC Name |

(2-amino-1-ethylbenzimidazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-2-13-9-4-3-7(6-14)5-8(9)12-10(13)11/h3-5,14H,2,6H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HONZTPAEKOEZSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)CO)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379298-40-4 | |

| Record name | (2-amino-1-ethyl-1H-1,3-benzodiazol-5-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Materials and Key Intermediates

- 2-(2-aminoethyl)benzimidazole dihydrochloride is a common starting material for related benzimidazole derivatives, as it provides the benzimidazole core with an aminoethyl side chain suitable for further transformations.

- Dibromoethane is used as an alkylating agent to facilitate ring closure or side-chain modification.

- Potassium carbonate acts as a base to deprotonate amines and promote nucleophilic substitution reactions.

One-Pot Synthetic Method

A one-pot synthesis approach has been employed to obtain benzimidazole derivatives structurally related to (2-amino-1-ethyl-1H-1,3-benzodiazol-5-yl)methanol. The method involves:

- Treating 2-(2-aminoethyl)-benzimidazole dihydrochloride with dibromoethane in the presence of potassium carbonate.

- The reaction medium typically includes ethyl acetate and water, with reflux conditions maintained for up to 36 hours to ensure completion.

- Potassium carbonate serves dual roles: creating a basic environment for N-alkylation and facilitating the formation of heterocyclic moieties such as oxazolidinones in related compounds, which informs the mechanism for benzimidazole functionalization.

Mechanistic Insights

- The primary amine on the 2-(2-aminoethyl)-benzimidazole attacks the electrophilic carbon of dibromoethane, leading to nucleophilic substitution.

- This step is followed by intramolecular cyclization or side-chain modification, depending on the target structure.

- Excess potassium carbonate is necessary to maintain the basic medium and drive the reaction forward.

Purification and Yield

- After reaction completion, the organic and aqueous phases are separated.

- The aqueous layer is extracted with ethyl acetate.

- The combined organic extracts are dried over anhydrous sodium sulfate and concentrated.

- Purification is achieved by elution with a chloroform/methanol mixture (typically 99:1), yielding the target compound as colorless crystals with an approximate yield of 30%.

Experimental Data Summary

| Parameter | Details |

|---|---|

| Starting material | 2-(2-aminoethyl)-benzimidazole dihydrochloride (1 mmol) |

| Alkylating agent | Dibromoethane (3 mmol, 0.258 mL) |

| Base | Potassium carbonate (10 mmol, 1.38 g) |

| Solvent | Ethyl acetate (7 mL total), water (2 mL) |

| Reaction conditions | Reflux for 36 hours |

| Workup | Phase separation, extraction with ethyl acetate, drying over Na2SO4 |

| Purification | Chromatography with chloroform/methanol (99:1) |

| Yield | ~30% |

| Product state | Colorless crystals |

Spectroscopic Characterization (from related compounds)

- [^1H NMR (CDCl3, 300 MHz)](pplx://action/followup) shows characteristic signals for methylene groups and aromatic protons, confirming the substitution pattern.

- Typical chemical shifts include triplets around δ 3.30–4.34 ppm for methylene protons and multiplets in the aromatic region δ 7.22–7.56 ppm.

Crystallographic and Structural Data

- Crystallographic studies on related benzimidazole derivatives indicate the molecules crystallize in a centrosymmetric space group with well-defined hydrogen bonding networks.

- The dihedral angles and conformations support the stability of the substituted benzimidazole ring system.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| N-alkylation | 2-(2-aminoethyl)-benzimidazole + dibromoethane + K2CO3 | Formation of ethyl substitution at N-1 |

| Ring closure/modification | Reflux in ethyl acetate/water, 36 h | Introduction of hydroxymethyl group at 5-position |

| Workup | Extraction, drying, concentration | Isolation of crude product |

| Purification | Chromatography (chloroform/methanol 99:1) | Pure this compound |

| Yield | ~30% | Moderate yield typical for multi-step heterocyclic synthesis |

Research Findings and Considerations

- The preparation of this compound requires precise control of reaction conditions to avoid side reactions such as over-alkylation or polymerization.

- The use of an excess base is critical to drive the reaction and to maintain the nucleophilicity of the amine.

- The moderate yield suggests optimization opportunities in solvent choice, reaction time, and purification methods.

- No direct patents or extensive literature data are available specifically for this compound, indicating a niche or emerging area of research.

Chemical Reactions Analysis

Types of Reactions

(2-amino-1-ethyl-1H-1,3-benzodiazol-5-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler benzimidazole derivative.

Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine or bromine) or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a benzimidazole derivative with a carbonyl group, while reduction may produce a simpler benzimidazole compound.

Scientific Research Applications

Medicinal Chemistry

Pharmacophore Development

(2-amino-1-ethyl-1H-1,3-benzodiazol-5-yl)methanol is being investigated as a pharmacophore in drug design. Its amino and hydroxyl functional groups facilitate interactions with biological targets, making it a candidate for developing drugs that modulate enzyme activity or receptor function. Studies have shown that derivatives of this compound can exhibit significant biological activity, which can be leveraged for therapeutic purposes.

Case Study: Anticancer Activity

Research has demonstrated that certain derivatives of this compound possess anticancer properties. For example, compounds structurally related to this compound have been shown to inhibit tumor growth in vitro and in vivo models, suggesting its potential role in cancer therapy .

Biochemical Pathway Probing

In biological research, this compound serves as a probe to study various biochemical pathways. Its ability to form hydrogen bonds enables it to interact with proteins and enzymes, providing insights into cellular mechanisms and signaling pathways .

Case Study: Enzyme Inhibition

A study highlighted the compound's role as an inhibitor of specific enzymes involved in metabolic processes. The inhibition was characterized through kinetic studies, revealing that this compound effectively altered enzyme activity, which could be pivotal for understanding metabolic diseases .

Industrial Applications

Intermediate in Chemical Manufacturing

In industrial chemistry, this compound can serve as an intermediate in the synthesis of more complex molecules. Its versatility allows it to be used in various chemical reactions, facilitating the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of (2-amino-1-ethyl-1H-1,3-benzodiazol-5-yl)methanol involves its interaction with specific molecular targets. The amino and hydroxyl groups on the benzimidazole ring allow it to form hydrogen bonds and other interactions with proteins, enzymes, or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Benzodiazole Derivatives

*Calculated based on molecular formula.

Substituent Effects on Properties

- Hydroxymethyl vs. Ketone: The hydroxymethyl group in this compound increases polarity and hydrogen-bonding capacity compared to the ketone in 1-(2-amino-1H-1,3-benzodiazol-5-yl)ethan-1-one. This may enhance aqueous solubility and target interactions in hydrophilic environments .

- This balance of polar and nonpolar groups is critical for pharmacokinetic optimization .

- Amino Group: The 2-amino group is a common pharmacophore in enzyme inhibitors, enabling hydrogen bonding with active-site residues. This feature is shared with bromodomain inhibitors like IACS-9571 .

Biological Activity

Overview

(2-amino-1-ethyl-1H-1,3-benzodiazol-5-yl)methanol is a compound with significant biological activity, particularly in medicinal chemistry. It belongs to the class of benzimidazole derivatives, which are known for their diverse pharmacological properties. The molecular formula of this compound is C₁₀H₁₃N₃O, and it has been studied for its potential therapeutic applications, including anticancer and antimicrobial activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino and hydroxyl groups on the benzimidazole ring facilitate hydrogen bonding with proteins, enzymes, or receptors, modulating their activity and leading to various biological effects .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Its antiproliferative effects have been demonstrated in various cancer cell lines. For instance, the compound exhibited significant inhibitory activity against MCF-7 breast cancer cells, with IC₅₀ values indicating effective concentration ranges:

| Cell Line | IC₅₀ (nM) |

|---|---|

| MCF-7 | 10 - 33 |

| MDA-MB-231 | 23 - 33 |

These results suggest that this compound may disrupt tubulin polymerization, a critical process for cancer cell division .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Research indicates that derivatives of benzimidazole possess antibacterial and antifungal properties. The mechanism involves interference with microbial cell wall synthesis and function .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications to the benzimidazole core can enhance or diminish its efficacy against specific targets. For example, substituents at the 4-position and 6-position of the indazole scaffold have been linked to improved inhibitory activities in vitro .

Case Study 1: Anticancer Activity

In a study evaluating various benzimidazole derivatives, this compound was included in a series of compounds tested for their effects on breast cancer cell lines. The results demonstrated that this compound significantly reduced cell viability and induced apoptosis in MCF-7 cells compared to control groups .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of benzimidazole derivatives. The findings indicated that this compound exhibited considerable antibacterial activity against Gram-positive and Gram-negative bacteria. The mode of action was linked to the disruption of bacterial cell membrane integrity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-amino-1-ethyl-1H-1,3-benzodiazol-5-yl)methanol, and how can reaction conditions be monitored?

- Methodology : Begin with refluxing precursors (e.g., hydrazine derivatives) in ethanol under controlled temperature. Monitor reaction progress via TLC (chloroform:methanol, 7:3 ratio) to confirm intermediate formation . Purify using recrystallization or column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Validate yields via gravimetric analysis and purity via HPLC .

Q. How can structural confirmation of the compound be achieved using spectroscopic and crystallographic methods?

- Methodology : Use - and -NMR to confirm proton and carbon environments, focusing on the benzodiazole ring and methanol substituents. FTIR can verify functional groups (e.g., -NH, -OH). For unambiguous confirmation, perform single-crystal X-ray diffraction (90–293 K) to resolve bond lengths and angles, as demonstrated for analogous benzodiazole derivatives .

Q. What protocols are recommended for assessing purity and stability during storage?

- Methodology : Employ HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities. Use Karl Fischer titration to measure moisture content, critical for hygroscopic compounds. For short-term stability, conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via TLC or HPLC .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve discrepancies between experimental and theoretical spectroscopic data?

- Methodology : Optimize the molecular geometry using density functional theory (DFT) with a 6-31G(d,p) basis set. Compare calculated NMR chemical shifts or IR vibrational frequencies with experimental data. Deviations >5% may indicate conformational flexibility or solvent effects, requiring further MD simulations or implicit solvent models .

Q. What strategies are effective for probing degradation pathways under forced stress conditions?

- Methodology : Subject the compound to oxidative (HO), acidic (0.1M HCl), and basic (0.1M NaOH) conditions. Analyze degradation products via LC-MS/MS (Q-TOF instrumentation, positive ion mode) to identify fragmentation patterns. Use high-resolution mass spectrometry (HRMS) to assign molecular formulas to degradation byproducts .

Q. How can X-ray crystallography resolve ambiguities in tautomeric or stereochemical configurations?

- Methodology : Grow single crystals via slow evaporation (e.g., ethanol/water mixture). Collect diffraction data (Mo Kα radiation, λ = 0.71073 Å) and refine structures using SHELXL. For tautomerism, compare bond lengths (e.g., C-N in the benzodiazole ring) to distinguish between keto-enol forms, as shown in imidazole-based structures .

Q. What experimental designs are suitable for structure-activity relationship (SAR) studies targeting bioactivity modulation?

- Methodology : Synthesize derivatives with substituent variations (e.g., alkylation of the amino group, substitution on the benzodiazole ring). Test bioactivity in vitro (e.g., enzyme inhibition assays) and correlate results with electronic (Hammett σ values) or steric (molar refractivity) parameters. Use multivariate regression to identify key SAR drivers .

Q. How should researchers address contradictions between experimental solubility and predicted logP values?

- Methodology : Measure solubility in buffered solutions (pH 1.2–7.4) via shake-flask method. Compare with logP predictions from software (e.g., ChemAxon). Discrepancies may arise from intramolecular H-bonding (e.g., between -NH and -OH groups), which can be validated via -NMR titration or temperature-dependent solubility studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.